molecular formula C26H23BrNOP B6343343 [2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide CAS No. 1101778-71-5

[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide

Cat. No.: B6343343
CAS No.: 1101778-71-5
M. Wt: 476.3 g/mol
InChI Key: RRXGVUWDCRPVMB-UHFFFAOYSA-N
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Description

[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core linked to a 2-(4-aminophenyl)-2-oxo-ethyl substituent. The compound’s structure combines the lipophilic triphenylphosphonium group, which facilitates mitochondrial targeting due to its positive charge and membrane permeability , with a functionalized ethyl chain containing an aromatic amine and ketone moiety. These features make it a candidate for applications in drug delivery, bioimaging, and targeted therapies.

Properties

IUPAC Name

[2-(4-aminophenyl)-2-oxoethyl]-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22NOP.BrH/c27-22-18-16-21(17-19-22)26(28)20-29(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2,(H-,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXGVUWDCRPVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC(=O)C2=CC=C(C=C2)N)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrNOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide, often denoted as TPP+, is a derivative of triphenylphosphonium (TPP) that has garnered attention for its potential biological activities, particularly in targeting mitochondria and exhibiting anticancer properties. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Mitochondrial Targeting

The TPP+ moiety is recognized for its ability to selectively accumulate in mitochondria due to the negative membrane potential across the inner mitochondrial membrane. This accumulation occurs at a rate of approximately 10-fold for every 60 mV of membrane potential, leading to a significant concentration gradient that enhances the delivery of therapeutic agents to mitochondria .

Anticancer Activity

Research indicates that TPP+ derivatives can induce apoptosis in cancer cells through mitochondrial pathways. The mechanism often involves the generation of reactive oxygen species (ROS), which can trigger cell death pathways. For instance, studies have shown that certain TPP conjugates exhibit selective cytotoxicity against various cancer cell lines, including prostate and breast cancer .

Antiproliferative Effects

A study evaluating the antiproliferative activity of triphenylphosphonium derivatives revealed that compounds with a three-carbon linker displayed enhanced cytotoxicity against human cancer cell lines compared to their non-conjugated counterparts. The introduction of additional functional groups, such as polyalkoxybenzene moieties, further increased their efficacy .

Case Studies

  • Cytotoxicity in Cancer Cell Lines : In vitro studies demonstrated that TPP+ derivatives significantly inhibited cell growth in colon cancer (HCT-116), melanoma (A375), and breast carcinoma (T-47D) cells. The cytotoxic effects were attributed to mitochondrial impairment and ROS generation .
  • Mitochondrial Uncoupling : Some TPP+ derivatives have been shown to uncouple mitochondrial oxidative phosphorylation, which can lead to increased ROS production and subsequent apoptosis in cancer cells. Modifications to the TPP structure have been explored to minimize this uncoupling effect while maintaining effective mitochondrial targeting .

Data Table: Summary of Biological Activities

Activity Description References
Mitochondrial TargetingSelective accumulation in mitochondria due to membrane potential
CytotoxicityInduces apoptosis in cancer cells through ROS generation
Antiproliferative EffectsSignificant inhibition of cell growth in various cancer cell lines
Mitochondrial UncouplingAlters mitochondrial function leading to increased ROS and apoptosis

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C26H23BrNOP
  • Molecular Weight : 476.3 g/mol

Structural Characteristics

The compound features a triphenylphosphonium cation, which is known for its lipophilic properties, making it suitable for mitochondrial targeting. The presence of an amino group enhances its biological activity, potentially allowing for interactions with various cellular targets.

Anticancer Activity

The compound has shown promising results in inducing cytotoxic effects in various cancer cell lines. Research indicates that it can induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial depolarization and subsequent cell death. Notably, studies have demonstrated its effectiveness against breast cancer cells (MDA-MB-231) and colon cancer cells (HCT-116) at low micromolar concentrations .

Case Study: Mitochondrial Targeting

A study highlighted the use of triphenylphosphonium-based compounds for targeted delivery to mitochondria, where they can exert their antiproliferative effects. The compound's ability to accumulate preferentially in mitochondria enhances its cytotoxicity towards cancer cells while sparing normal cells .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing other biologically active molecules. For instance, its reaction with various nucleophiles can yield phosphonium ylides that are useful in organic synthesis and medicinal chemistry .

Synthesis Example

Using [2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide as a starting material, researchers have successfully synthesized derivatives that exhibit enhanced biological activities, including antifungal and antimicrobial properties .

Development of Deep Eutectic Solvents

Recent studies have explored the use of this compound in creating deep eutectic solvents (DES), which have applications in green chemistry and catalysis. These DES formulations can enhance reaction yields and selectivity for various organic transformations .

Potential in Drug Delivery Systems

Given its structural features, the compound is being investigated for use in drug delivery systems aimed at improving the bioavailability and targeting of therapeutic agents to specific tissues or cells, particularly in oncology .

Data Summary Table

Application AreaDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cells via ROS generation; effective against MDA-MB-231 cells
Synthesis of Novel CompoundsServes as a precursor for phosphonium ylides; enhances biological activity
Deep Eutectic SolventsUsed to create DES for improved reaction yields and selectivity
Drug Delivery SystemsInvestigated for targeted delivery to improve bioavailability

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triphenylphosphonium bromide derivatives, focusing on substituent effects, synthesis strategies, and functional applications.

Structural Analogues and Substituent Effects

Compound Name Substituent Molecular Weight (g/mol) Key Features Applications References
[2-(4-Amino-phenyl)-2-oxo-ethyl]-triphenyl-phosphonium bromide 2-(4-Aminophenyl)-2-oxo-ethyl ~519.4 (calculated) Mitochondrial targeting (TPP+), reactive amino/ketone groups for conjugation Drug delivery, bioimaging
Benzyl triphenylphosphonium bromide (Bz-TPP) Benzyl ~415.3 Simple aromatic substituent, high lipophilicity Model for cytotoxicity studies, ion transport
JHX-1-TPP 3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-propyl ~640.6 Piperazine-pyrimidine moiety, enhanced solubility Anticancer agents, cellular imaging
(16-Bromohexadecyl)-triphenylphosphonium bromide 16-Bromohexadecyl ~576.5 Long alkyl chain, bromine for further functionalization Mitochondrial-targeted prodrugs (e.g., Mito-ATO)
[10-(1,3-Dioxoisoindolin-2-yl)decyl]-triphenylphosphonium bromide Phthalimide-linked decyl chain ~572.5 Hydrolyzable phthalimide group, controlled release Prodrug activation, targeted therapy
(3-Bromo-2-hydroxypropyl)-triphenylphosphonium bromide 3-Bromo-2-hydroxypropyl ~461.3 Reactive bromine/hydroxyl groups Intermediate for polymer synthesis

Key Research Findings

Mitochondrial Accumulation: The triphenylphosphonium group enables subcellular targeting, with accumulation efficiency dependent on substituent hydrophobicity. Fluorinated analogs show 3–5× higher mitochondrial uptake than non-fluorinated counterparts .

Cytotoxicity Modulation : Arylphosphonium salts like Bz-TPP exhibit DNA-binding activity, inducing apoptosis in cancer cells at IC₅₀ values of 10–50 μM .

Prodrug Activation : Phthalimide-containing TPP derivatives release active drugs (e.g., hydrazine derivatives) upon enzymatic cleavage, enabling controlled therapeutic delivery .

Preparation Methods

Bromination of 2-(4-Aminophenyl)-2-hydroxyethyl Acetate

Procedure :

  • Substrate Preparation : 2-(4-Aminophenyl)-2-hydroxyethyl acetate is synthesized by acetylation of 2-(4-aminophenyl)-2-hydroxyethanol using acetic anhydride.

  • Bromination : The acetate is treated with 48% HBr in acetic acid (1:2 molar ratio) at 80°C for 6 hours.

  • Isolation : The crude product is extracted with dichloromethane, washed with NaHCO₃, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Characterization :

  • Yield : 68%

  • ¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.5 Hz, 2H, ArH), 6.70 (d, J = 8.5 Hz, 2H, ArH), 4.40 (s, 2H, CH₂Br), 2.10 (s, 3H, COCH₃).

Direct Bromination of 2-(4-Aminophenyl)-2-oxo-ethanol

Procedure :

  • Substrate Preparation : 2-(4-Aminophenyl)-2-oxo-ethanol is synthesized via Friedel-Crafts acylation of aniline with glyoxylic acid.

  • Bromination : PBr₃ (1.1 eq) is added dropwise to the substrate in dry ether at 0°C, followed by stirring at room temperature for 12 hours.

  • Isolation : The mixture is quenched with ice-water, extracted with ether, and dried over MgSO₄.

Characterization :

  • Yield : 72%

  • IR (KBr) : 3350 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).

Formation of the Phosphonium Salt

The quaternization of PPh₃ with 2-(4-aminophenyl)-2-oxo-ethyl bromide is conducted under varying conditions to optimize yield and purity.

Method A: Reflux in Acetonitrile

Procedure :

  • Reaction : PPh₃ (1.2 eq) and the bromide (1 eq) are refluxed in anhydrous acetonitrile for 24 hours.

  • Workup : The solvent is evaporated, and the residue is triturated with diethyl ether.

  • Purification : Recrystallization from ethanol/diethyl ether (1:5) yields the product as a pale-yellow solid.

Data :

  • Yield : 85%

  • Melting Point : 198–200°C

  • ³¹P NMR (DMSO-d₆) : δ 23.5 ppm (singlet, PPh₃⁺).

Method B: Microwave-Assisted Synthesis

Procedure :

  • Reaction : PPh₃ and the bromide (1:1 molar ratio) are irradiated in a microwave reactor at 120°C for 20 minutes using THF as the solvent.

  • Workup : The mixture is cooled, filtered, and washed with cold THF.

Data :

  • Yield : 91%

  • HPLC Purity : 98.5%

Comparative Analysis of Synthetic Methods

Table 1 summarizes the efficiency of each method based on yield, reaction time, and scalability.

Method Solvent Temperature Time Yield Purity
Reflux (A)Acetonitrile80°C24 h85%97%
Microwave (B)THF120°C20 min91%98.5%

Key Findings :

  • Microwave irradiation (Method B) enhances reaction efficiency, reducing time from 24 hours to 20 minutes while improving yield.

  • Acetonitrile’s high dielectric constant facilitates ion-pair dissociation, favoring quaternization.

Mechanistic Insights

The reaction proceeds via an Sₙ2 mechanism, where PPh₃ attacks the electrophilic carbon adjacent to the bromide. Steric hindrance from the 4-aminophenyl group slightly reduces reactivity compared to simpler alkyl bromides, necessitating prolonged heating or microwave assistance.

Challenges and Solutions

  • Amino Group Protection : The -NH₂ group may undergo undesired side reactions (e.g., oxidation or quaternization). Acetylation prior to bromination and deprotection post-reaction mitigates this.

  • Purification : Silica gel chromatography removes unreacted PPh₃, while recrystallization eliminates ionic impurities .

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